molecular formula C6H7ClN2O2 B1214238 2-chloro-N-(5-methylisoxazol-3-yl)acetamide CAS No. 59826-53-8

2-chloro-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B1214238
CAS RN: 59826-53-8
M. Wt: 174.58 g/mol
InChI Key: DXJICGSIRAJIDN-UHFFFAOYSA-N
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Description

“2-chloro-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with the CAS Number: 59826-53-8 . It has a molecular weight of 174.59 and a linear formula of C6H7ClN2O2 . It is a white crystalline solid that is soluble in organic solvents .


Physical And Chemical Properties Analysis

“2-chloro-N-(5-methylisoxazol-3-yl)acetamide” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

2-chloro-N-(5-methylisoxazol-3-yl)acetamide: has been identified to possess anti-inflammatory and analgesic properties. This is attributed to its ability to inhibit the production of prostaglandin E2 (PGE2), a compound involved in the mediation of inflammation and pain .

Antimicrobial Activity

Derivatives of isoxazole, such as 2-chloro-N-(5-methylisoxazol-3-yl)acetamide , have been explored for their antimicrobial activities. Research indicates that modifications to the isoxazole ring can lead to compounds with significant antimicrobial properties.

Antifibrinolytic Uses

The compound’s derivatives have been examined for their antifibrinolytic activities. Antifibrinolytics are agents that reduce the breakdown of fibrin, which is crucial for blood clotting. This application is particularly relevant in medical conditions where excessive bleeding is a risk.

Chemical Synthesis

In the field of chemical synthesis, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide serves as a building block for the creation of various chemical compounds. Its reactivity due to the chloro and acetamide groups makes it a valuable compound in organic synthesis .

Material Science Applications

The compound is also relevant in material science research. Its structural properties can be utilized in the development of new materials with potential applications in various industries .

Life Science Research

Lastly, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide is used in life science research. Its biological activities make it a candidate for the development of new drugs and therapeutic agents .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is the prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and pain signaling pathways.

Mode of Action

2-Chloro-N-(5-methylisoxazol-3-yl)acetamide interacts with its target by inhibiting the production of PGE2 . This inhibition results in the reduction of inflammation and pain, which are the primary symptoms that this compound aims to alleviate.

Pharmacokinetics

It is known that the compound is awhite crystalline solid that is soluble in organic solvents This solubility suggests that the compound may have good bioavailability

Result of Action

The primary result of the action of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is the reduction of inflammation and pain . This is achieved through the inhibition of PGE2 production, which in turn disrupts the arachidonic acid pathway and reduces the symptoms of inflammation and pain.

Action Environment

The action of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Furthermore, the efficacy of the compound can be affected by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the individual’s biochemistry

properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJICGSIRAJIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340705
Record name 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-(5-methylisoxazol-3-yl)acetamide

CAS RN

59826-53-8
Record name 2-chloro-N-(5-methylisoxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 800 ml of chloroform is added 118 grams (1.12 moles) of 3-amino-5-methylisoxazole followed by 118 grams (1.5 moles) of pyridine. To this solution is added 147 grams (1.3 moles) of chloroacetylchloride with the addition temperature maintained at 0°-10° C. The reaction is then stirred at room temperature for 1 hour, filtered and dried in a vaccum desiccator to give 116 grams (56%) of 3-(chloroacetamido)-5-methylisoxazole, mp 192°-195° C. This material is slightly irritating to the skin and due caution should be exercised.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process according to claim 1 wherein, in Step a, 3-amino-5-methylisoxazole is reacted with chloroacetylchloride to form 3-(chloroacetamido)-5-methylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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